molecular formula C6H11NO3 B12983786 Ethyl oxazolidine-2-carboxylate

Ethyl oxazolidine-2-carboxylate

Cat. No.: B12983786
M. Wt: 145.16 g/mol
InChI Key: FLJLNMMVNPNVMG-UHFFFAOYSA-N
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Description

Ethyl oxazolidine-2-carboxylate (CAS 1517966-41-4) is a chemical compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . Oxazolidine and oxazoline derivatives are recognized as important classes of heterocyclic compounds in organic and medicinal chemistry. These structures are found in various natural products and pharmaceuticals . Furthermore, oxazolidin-2-ones, a closely related saturated class of heterocycles, are well-established as powerful chiral auxiliaries in asymmetric synthesis, enabling a wide range of stereoselective transformations . Researchers value these structures for developing novel synthetic methodologies and for their potential biological activities. As such, this compound serves as a versatile building block for chemical synthesis and is a valuable intermediate for researchers in medicinal chemistry and organic synthesis. This product is intended for research purposes only and is not approved for human or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,3-oxazolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3

InChI Key

FLJLNMMVNPNVMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1NCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for Ethyl Oxazolidine 2 Carboxylate and Its Derivatives

Stereoselective and Asymmetric Synthesis Approaches

The development of synthetic methods that control the three-dimensional arrangement of atoms is crucial for producing enantiomerically pure oxazolidines. These approaches are broadly categorized into stereoselective and asymmetric syntheses.

Multi-Component Reactions (MCRs) for Chiral Oxazolidine (B1195125) Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecular architectures in a single step, adhering to the principles of green chemistry by being atom-economical and time-efficient. nih.gov The application of MCRs to construct chiral oxazolidine scaffolds has proven to be a powerful strategy. nih.gov

A notable example of an MCR for synthesizing oxazolidine derivatives involves the reaction of anilines, ethyl glyoxalate, and epoxides. nih.gov This three-component reaction yields multi-substituted 1,3-oxazolidine compounds with high optical purity. nih.gov The reaction proceeds through a cascade process, where the initial formation of an imine from aniline (B41778) and ethyl glyoxalate is followed by a reaction with the epoxide to form the oxazolidine ring. nih.gov This method has been shown to produce 1,3-oxazolidine derivatives with high diastereoselectivities (up to 20:1 d.r.) and enantioselectivities (up to 90% ee). nih.gov

Table 1: Multi-Component Reaction of Anilines, Ethyl Glyoxalate, and Epoxides

Reactant 1Reactant 2Reactant 3ProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
AnilineEthyl GlyoxalateEpoxide1,3-Oxazolidine DerivativeUp to 20:1Up to 90% nih.gov

The success of asymmetric MCRs hinges on the careful optimization of reaction conditions and the selection of an appropriate chiral catalyst. For the synthesis of chiral 1,3-oxazolidines, various catalytic systems have been explored. Chiral magnesium phosphate (B84403) catalysts have been shown to be highly effective in the one-pot synthesis of chiral 1,3-oxazolidines with high yields and excellent enantioselectivity. acs.orgorganic-chemistry.org The reaction proceeds through the formation of hemiaminal intermediates from the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. acs.orgorganic-chemistry.org

The choice of catalyst can significantly influence both the yield and the stereoselectivity of the reaction. For instance, chiral N,N'-dioxide-metal complexes, in conjunction with achiral dirhodium salts, have been utilized in cascade reactions to produce isochromanone derivatives with excellent enantioselectivities. researchgate.net The structure of the chiral ligand, including the amino acid backbone and amide subunits, plays a crucial role in determining the enantioselectivity. researchgate.net Furthermore, catalyst recycling and reuse are important considerations for developing sustainable and cost-effective synthetic processes. researchgate.net

Enantioselective Cycloaddition and Annulation Strategies

Enantioselective cycloaddition and annulation reactions represent another powerful set of tools for the asymmetric synthesis of oxazolidines. These methods involve the formation of the heterocyclic ring through a concerted or stepwise cycloaddition process, where the stereochemistry is controlled by a chiral catalyst or auxiliary.

Copper(II) catalysts can activate N-sulfonyl oxaziridines to react with styrenes, leading to the formation of 1,3-oxazolidines in a formal aminohydroxylation of the alkene. acs.org This reaction proceeds through a proposed two-step mechanism involving a cationic intermediate. acs.org Rhodium-catalyzed cycloaddition reactions of racemic butadiene monoxide with imines have also been reported for the synthesis of chiral 1,3-oxazolidines. acs.org

Organocatalytic [4+1] annulation has been explored for the synthesis of benzoxazoles, a related heterocyclic system, although with limited enantiocontrol. acs.org More successfully, iron porphyrin Lewis acid-catalyzed cycloaddition of aziridines with aldehydes provides oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Additionally, a palladium-catalyzed enantioselective decarboxylative cycloaddition of vinylethylene carbonates with imines yields 4-substituted-4-vinyloxazolidines in very good yields with high enantio- and diastereoselectivities. organic-chemistry.org

Kinetic Resolution Methodologies in Oxazolidine Synthesis

Kinetic resolution is a fundamental strategy in asymmetric synthesis for separating a racemic mixture into its constituent enantiomers. wikipedia.org This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

In the context of oxazolidine synthesis, kinetic resolution has been successfully applied in the three-component reaction of anilines, ethyl glyoxalates, and epoxides. nih.gov This process confirms a kinetic resolution of the epoxides, leading to 1,3-oxazolidine derivatives with high diastereo- and enantioselectivities. nih.gov The enantiospecificity of the reaction ensures that one enantiomer of the racemic starting material reacts preferentially, leading to a high enantiomeric excess of the product.

The diastereoselectivity of these reactions is also a critical factor, particularly when multiple stereocenters are formed. In the alkylation of chiral oxazolidinone auxiliaries, the use of a chelating base like sodium bis(trimethylsilyl)amide can lead to the formation of a rigid (Z)-enolate, which then reacts with an electrophile with a predictable sense of asymmetric induction, resulting in high diastereoselectivity. williams.edu

Cyclization and Ring-Forming Reactions

The formation of the oxazolidine ring is a key step in the synthesis of ethyl oxazolidine-2-carboxylate and its analogs. Cyclization reactions, particularly those involving amino alcohols and carbonylating agents, represent a direct and effective approach.

Transformations Involving Amino Alcohols and Carbonylating Agents

The reaction of 1,2-amino alcohols with various carbonylating agents is a fundamental method for constructing the oxazolidin-2-one core, a structure closely related to this compound. The choice of carbonylating agent is crucial for reaction efficiency and substrate compatibility.

Diethyl carbonate serves as an effective and relatively non-toxic reagent for the synthesis of oxazolidinones from amino alcohols. nih.gov This method relies on the preferential intramolecular ring closure of the amino alcohol substrate. nih.gov Research has shown that the cyclization process strongly favors the formation of a five-membered oxazolidinone ring system, following the 5-Exo-Trig ring closure model, which is kinetically and thermodynamically more favorable than the formation of six or seven-membered rings. nih.gov For instance, the reaction of various amino alcohols with diethyl carbonate consistently yields the corresponding oxazolidinone derivatives. nih.gov Even with substrates that could potentially form larger rings, the five-membered product is exclusively or predominantly isolated. nih.gov

Starting MaterialCarbonylating AgentProductKey Finding
Amino AlcoholsDiethyl CarbonateOxazolidinonesThe reaction preferentially forms the 5-membered ring system. nih.gov
trans-isomer (6)Diethyl Carbonate5-membered oxazolidinone derivative (7)Demonstrates the favorability of the 5-Exo-Trig ring closure over 6- or 7-Exo-Trig pathways. nih.gov
ReagentApplicationAdvantages
Ethyl Imidazole-1-carboxylate (EImC)Carbonylating agent for cyclization of amino alcohols to oxazolidin-2-ones. oup.comEasy to handle, compatible with acid-sensitive groups, simple workup (imidazole by-product). oup.com

Ring Expansion Reactions of Aziridines

An alternative and powerful strategy for synthesizing derivatives of this compound involves the ring expansion of aziridines. This approach constructs the five-membered oxazolidine ring from a three-membered aziridine (B145994) precursor.

A modern, catalyst-free method for synthesizing ethyl (oxazolin-2-yl)alkanoates involves the electrophilic ring expansion of aziridines induced by ethoxycarbonylketene. beilstein-journals.orgnih.gov In this process, alkoxycarbonylketenes are generated in situ from alkyl 2-diazo-3-oxoalkanoates under microwave heating. beilstein-journals.orgd-nb.infobohrium.com The reaction mechanism proceeds through a series of steps:

The 2-arylaziridine performs a nucleophilic attack on the ketene. beilstein-journals.orgd-nb.info

This attack forms a zwitterionic intermediate. beilstein-journals.orgd-nb.info

The aziridinium (B1262131) ring opens to form a stable benzylic carbocation. beilstein-journals.orgd-nb.info

An intramolecular nucleophilic attack by the oxygen atom then occurs, yielding an ethyl (oxazolidin-2-ylidene)alkanoate. beilstein-journals.orgd-nb.info

This intermediate subsequently isomerizes to the more stable final product, an ethyl (oxazolin-2-yl)alkanoate. beilstein-journals.orgd-nb.info

This method is considered a clean synthetic strategy as it does not require any activators or catalysts. beilstein-journals.orgnih.gov

The substrate scope of the ethoxycarbonylketene-induced ring expansion has been investigated, revealing both its versatility and its limitations. beilstein-journals.orgd-nb.info The reaction is highly effective for a range of 2-arylaziridines, accommodating various substituents on the aromatic ring. beilstein-journals.org However, a significant limitation is that the reaction fails with 2-alkylaziridines. beilstein-journals.orgd-nb.info This is because the stability of the intermediate carbocation is crucial for the reaction to proceed. beilstein-journals.orgd-nb.info Aryl groups can stabilize the positive charge through p–π conjugation, a stabilizing effect that is absent with alkyl groups. beilstein-journals.orgd-nb.info Consequently, this methodology is primarily suited for the synthesis of oxazoline (B21484) derivatives bearing an aryl substituent at the 5-position. The reaction demonstrates good to excellent yields for compatible substrates. beilstein-journals.orgnih.gov

Table of Substrate Scope in Aziridine Ring Expansion

Diazo Compound Aziridine Product Yield
Ethyl 2-diazo-3-oxobutanoate 2-Phenylaziridine 85%
Ethyl 2-diazo-3-oxobutanoate 2-(4-Methylphenyl)aziridine 87%
Ethyl 2-diazo-3-oxobutanoate 2-(4-Methoxyphenyl)aziridine 90%
Ethyl 2-diazo-3-oxobutanoate 2-(4-Chlorophenyl)aziridine 82%
Ethyl 2-diazo-3-oxobutanoate 2-(4-Bromophenyl)aziridine 83%
Ethyl 2-diazo-3-oxobutanoate 2-(Naphthalen-2-yl)aziridine 86%
Methyl 2-diazo-3-oxobutanoate 2-Phenylaziridine 83%

Intramolecular Cyclization Pathways from Functionalized Precursors

The formation of the oxazolidine ring through intramolecular cyclization of appropriately functionalized acyclic precursors is a powerful and widely employed strategy. This approach offers a high degree of control over the final structure, including the stereochemistry of the resulting heterocycle.

Cyclization of Aziridine-2-carboxylic Acid Ethyl Esters

Aziridine-2-carboxylic acid esters are strained, three-membered heterocycles that can serve as valuable precursors to oxazolidines. ru.nlru.nl The ring-opening of the aziridine, followed by intramolecular cyclization, provides a pathway to the five-membered oxazolidine ring. This transformation can be initiated by various reagents and conditions, often involving the attack of an external nucleophile or acid-catalyzed activation. The inherent ring strain of the aziridine facilitates its opening, making it a reactive intermediate for the synthesis of more complex heterocyclic systems. While the direct conversion of ethyl aziridine-2-carboxylate (B8329488) to this compound is a plausible synthetic route, the literature more commonly describes the synthesis and reactivity of aziridine-2-carboxylic esters as versatile intermediates for various nitrogen-containing compounds. ru.nl

Modified Curtius Procedures for Oxazolidinone Scaffolds

The Curtius rearrangement, a thermal decomposition of an acyl azide (B81097) to an isocyanate, has been adapted to create oxazolidinone scaffolds, which are closely related to oxazolidine-2-carboxylates. nih.gov In a modified, one-pot procedure, a carboxylic acid can be converted directly to a urethane (B1682113) by using diphenylphosphoryl azide (DPPA). mdpi.comnih.gov This method is particularly useful for synthesizing 4,5-disubstituted oxazolidin-2-ones. The process often starts with an asymmetric aldol (B89426) reaction to establish the desired stereochemistry, followed by the modified Curtius rearrangement which proceeds with retention of configuration. mdpi.comresearchgate.net For instance, the saponification of an aldol product followed by treatment with DPPA in the presence of an amine can lead to the formation of an oxazolidinone derivative in good yield. nih.gov This strategy has proven effective in the total synthesis of natural products like (-)-cytoxazone. mdpi.com

Precursor TypeKey ReagentProductRef.
Carboxylic AcidDiphenylphosphoryl azide (DPPA)Oxazolidin-2-one mdpi.comnih.gov
syn-Aldol ProductDiphenylphosphoryl azide (DPPA), Et3N4,5-disubstituted oxazolidin-2-one nih.gov

Novel Catalyst Systems and Reaction Conditions in this compound Synthesis

Recent advances in catalysis and reaction engineering have led to more efficient, selective, and environmentally friendly methods for synthesizing oxazolidine derivatives. These innovations address key challenges such as stereocontrol and reaction efficiency.

Chiral Lewis Acid Catalysis for Stereocontrol

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules for pharmaceutical applications. Chiral Lewis acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of oxazolidine derivatives. sigmaaldrich.com Cationic copper(II) complexes with bis(oxazoline) ligands, for example, have demonstrated high enantioselectivity in Diels-Alder reactions leading to precursors for oxazolidinones. acs.org The counterion associated with the metal complex can significantly influence both the reaction rate and the stereoselectivity. acs.org

Another important class of catalysts are chiral oxazaborolidinium ions (COBIs), which are highly effective in activating carbonyl compounds for various asymmetric reactions. sigmaaldrich.com These catalysts can be generated from the activation of oxazaborolidines by either Brønsted or Lewis acids, leading to enhanced catalytic activity and stereoselectivity. sigmaaldrich.comnih.gov Silver catalysts acting as π-Lewis acids have also been employed to activate the C≡C triple bond in propargylic alcohols, promoting a tandem cyclization with isocyanates to yield oxazolidin-2-ones with high Z-selectivity. organic-chemistry.org

Catalyst SystemReaction TypeKey FeatureRef.
[Cu((S,S)-t-Bu-box)]X2Diels-AlderHigh enantioselectivity, counterion effect acs.org
Chiral Oxazaborolidinium Ions (COBIs)Carbonyl activationEnhanced acidity and stereoselectivity sigmaaldrich.comnih.gov
Silver Acetate/DMAPTandem CyclizationHigh Z-selectivity via π-Lewis acid activation organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govsciforum.net This technology has been successfully applied to the synthesis of oxazolidin-2-ones and their sulfur analogues. For example, the treatment of amino alcohols with diethyl carbonate under microwave irradiation can produce 4-substituted oxazolidin-2-ones with improved yields and a notable reduction in reaction time. nih.gov Similarly, the direct condensation of carboxylic acids with amino alcohols under open-vessel microwave conditions provides an efficient, solvent-free route to 2-oxazolines. nih.gov The controlled application of microwave energy can also be used to selectively synthesize either oxazoles or oxazolines from the same starting materials by adjusting the reaction conditions. acs.org

ReactantsConditionsProductAdvantageRef.
(S)-Phenylalaninol, Diethyl Carbonate135 °C, 100 W, 20 min(S)-4-Benzyl-1,3-oxazolidin-2-oneReduced reaction time, improved yield nih.gov
Carboxylic Acid, 2-Amino-2-methyl-1-propanol170 °C, 15 min2-OxazolineSolvent-free, short reaction time nih.gov
Aryl Aldehyde, TosMICK3PO4, IPA, 65 °C, 350 W, 8 min5-Substituted Oxazole (B20620)High yield, short reaction time acs.org

Solvent-Free and Green Chemistry Principles in Oxazolidine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. pharmafeatures.commdpi.com A key aspect of this is the reduction or elimination of hazardous solvents. rsc.org Solvent-free reaction conditions have been developed for the synthesis of oxazolidinones, often utilizing catalysis to facilitate the transformation. pharmafeatures.comrsc.org For instance, the cycloaddition of CO2 to aziridines to form 2-oxazolidinones can be effectively catalyzed under solvent-free conditions, providing an atom-economical and greener route to these important heterocycles. rsc.org

Ionic liquids and deep eutectic solvents (DESs) are also gaining prominence as environmentally benign reaction media. researchgate.netrsc.org A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been used as both the catalyst and reaction medium for the three-component synthesis of 3,5-disubstituted oxazolidinones. researchgate.net This approach offers simple reaction conditions and the use of sustainable and biodegradable materials. researchgate.net The use of recyclable catalysts further enhances the green credentials of these synthetic methods. rsc.org

ApproachCatalyst/MediumKey FeatureRef.
Solvent-Free CycloadditionVarious catalystsAtom economical, reduced waste rsc.org
Deep Eutectic SolventChCl/Glycerol/AlCl3·6H2OGreen and sustainable, catalyst and medium researchgate.net
Ionic Liquid[Et3NH][HSO4]Recyclable catalyst, solvent-free rsc.org

Mechanistic Investigations of Ethyl Oxazolidine 2 Carboxylate Reactions

Elucidation of Reaction Pathways and Intermediates

The reactivity of ethyl oxazolidine-2-carboxylate is characterized by several key mechanistic pathways, including nucleophilic addition and subsequent ring-opening, the formation of zwitterionic intermediates, and its role in polymerization processes.

Nucleophilic Addition and Ring-Opening Processes

The oxazolidine (B1195125) ring, a five-membered heterocycle containing both nitrogen and oxygen, is susceptible to nucleophilic attack, often leading to ring-opening. This process is a cornerstone of its reactivity. For instance, in the presence of a nucleophile and an activating group on the nitrogen, the ring can be opened. The reaction of enantiomerically pure ethyl aziridine-2-carboxylate (B8329488) with methyl chloroformate proceeds through the formation of an activated aziridinium (B1262131) species. This intermediate then undergoes regioselective ring-opening initiated by the acylation of the aziridine (B145994) nitrogen, ultimately yielding ethyl 2-oxazolidinone-5-carboxylate. bioorg.org This transformation highlights the role of the nitrogen atom's nucleophilicity in initiating the ring-opening sequence. bioorg.org

Similarly, aziridines, which are precursors to some oxazolidine derivatives, are known to undergo ring-opening reactions due to their inherent ring strain. clockss.org The ring nitrogen, when activated by an electron-withdrawing group, facilitates nucleophilic attack at the β-carbon. clockss.org In the context of this compound, analogous principles apply, where the electrophilicity of the carbonyl carbon and the ring atoms dictates the course of nucleophilic addition. The attack of a nucleophile on the carbonyl group can lead to a tetrahedral intermediate, which can then proceed through various pathways, including ring cleavage. youtube.com For example, the reduction of a cyclic ester (a lactone) with a reducing agent like sodium borohydride (B1222165) involves the nucleophilic attack of a hydride ion on the carbonyl carbon, leading to ring opening. youtube.com

Zwitterionic Intermediate Formation and Rearrangements

While direct evidence for zwitterionic intermediates in all reactions of this compound is not always available, their potential involvement is often considered, especially in cycloaddition reactions. nih.govmdpi.comresearchgate.net For instance, the [3+2] cycloaddition reactions between nitrones and electrophilic alkenes have been studied, and while some proceed through a concerted mechanism, others are proposed to involve zwitterionic intermediates, particularly when polar interactions are significant. nih.gov The stability of these intermediates is influenced by the substituents and the polarity of the reaction medium. nih.gov

Active Chain End Mechanisms in Polymerization Contexts

This compound and related 2-oxazoline monomers are important in the field of polymer chemistry, particularly in cationic ring-opening polymerization (CROP). researchgate.netbeilstein-journals.orgresearchgate.net This process allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. researchgate.net The mechanism involves an active chain end, which is typically a cyclic oxazolinium cation. researchgate.net

The polymerization is initiated by an electrophilic species, such as an alkyl halide or a tosylate, which reacts with the 2-oxazoline monomer to form the initial oxazolinium cation. researchgate.net This active species then propagates by nucleophilic attack of another monomer molecule on the carbon atom adjacent to the positively charged nitrogen in the ring. This results in ring-opening and the regeneration of the oxazolinium cation at the new chain end. The living nature of this polymerization, under appropriate conditions, is due to the stability of the propagating species, which can be either an ionic oxazolinium or a covalent species. researchgate.net This "living" character allows for the synthesis of block copolymers and telechelic polymers by carefully controlling the initiation, propagation, and termination steps. researchgate.netresearchgate.net

Stereochemical Control and Diastereoselection Studies

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, with significant implications for the synthesis of chiral molecules.

Factors Influencing Enantiomeric and Diastereomeric Excess (ee and dr)

The synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates has been shown to proceed with high diastereoselectivity. For example, the reaction of (S)-2-phenylglycinol, ethyl glyoxylate, and formaldehyde (B43269) with benzotriazole (B28993) stereospecifically forms ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net The subsequent nucleophilic substitution of the benzotriazolyl group by various organosilane reagents in the presence of a mild Lewis acid like zinc bromide occurs with retention of the oxazolidine ring's stereochemistry. researchgate.net

In other systems, the choice of reagents and reaction conditions plays a crucial role in determining the enantiomeric and diastereomeric excess. For instance, in the synthesis of 4,5-disubstituted oxazolidin-2-ones via an asymmetric aldol (B89426) reaction followed by a Curtius rearrangement, the use of a chiral auxiliary on the starting material directs the stereochemical outcome of the aldol addition. nih.gov The subsequent intramolecular ring closure to form the oxazolidin-2-one proceeds with complete retention of the enantiomeric excess and diastereoselectivity established in the aldol step. nih.gov The nature of the azide (B81097) transfer reagent and the solvent can also influence the conversion and yield. nih.gov

Fluorescent macrocyclic sensors have been developed to determine the enantiomeric excess of chiral carboxylates. nih.gov These sensors utilize a chiral macrocycle that forms complexes with the carboxylate enantiomers with differing stability, leading to a measurable change in fluorescence. nih.gov This highlights the importance of non-covalent interactions in chiral recognition.

Transition State Analysis in Stereoselective Transformations

Understanding the transition state of a stereoselective reaction is key to explaining and predicting its outcome. In the diastereoselective synthesis of N-substituted ethyl 4-phenyloxazolidine-2-carboxylates, the stereospecificity of the initial cyclization suggests a well-ordered transition state where the substituents adopt a preferred orientation to minimize steric interactions. researchgate.net The subsequent substitution reaction, proceeding without affecting the established stereocenters on the oxazolidine ring, implies a transition state where the ring itself is not directly involved in the bond-breaking and bond-forming events of the substitution. researchgate.net

In the context of the asymmetric aldol/Curtius rearrangement strategy for synthesizing oxazolidin-2-ones, the stereoselectivity is governed by the transition state of the aldol reaction. nih.gov The chiral auxiliary creates a biased environment, forcing the incoming electrophile and nucleophile to approach from a specific face, leading to the preferential formation of one diastereomer. The subsequent Curtius rearrangement and cyclization are intramolecular and proceed with retention of configuration, indicating that the stereochemistry is locked in during the initial C-C bond formation. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model the transition states of such reactions. These models can provide insights into the energies of different possible transition state structures, helping to rationalize the observed stereoselectivity. For cycloaddition reactions, for example, DFT calculations can help distinguish between concerted and stepwise mechanisms and identify the key interactions that favor one stereochemical outcome over another. nih.gov

Double SN2 vs. SN1 Mechanisms in Oxazolidinone Formation

The formation of the oxazolidinone ring is a fundamental transformation in organic synthesis, often achieved through the intramolecular cyclization of a bifunctional precursor derived from a β-amino alcohol. The precise mechanism of this crucial ring-closing step can vary significantly depending on the substrate's structure and the reaction conditions. The debate between a concerted bimolecular nucleophilic substitution (SN2) and a stepwise unimolecular nucleophilic substitution (SN1) pathway is central to understanding and controlling these reactions. While the term "double SN2" is not a standard descriptor for a single cyclization, it may allude to a sequence of two separate SN2 reactions within a multi-step synthesis leading to the oxazolidinone. However, the key mechanistic choice for the final ring-formation step is typically between a single SN1 and SN2 process.

This analysis focuses on the cyclization of a model precursor, a 2-haloethyl carbamate (B1207046), which presents a clear scenario for comparing the two pathways. In this reaction, the nitrogen atom of the carbamate acts as an intramolecular nucleophile, attacking the carbon atom that bears a halogen leaving group to form the five-membered ring.

The SN2 Mechanism

The intramolecular SN2 pathway involves a single, concerted step. The carbamate's nitrogen nucleophile attacks the electrophilic carbon bearing the leaving group from the back side, simultaneously displacing the leaving group. masterorganicchemistry.com This process occurs via a trigonal bipyramidal transition state. masterorganicchemistry.com

Key characteristics of the SN2 mechanism include:

Stereochemistry: The reaction proceeds with a complete inversion of stereochemistry at the electrophilic carbon center. If the starting material is a single enantiomer, the product will also be a single, but inverted, enantiomer. This stereospecificity is a hallmark of the SN2 mechanism. masterorganicchemistry.com

Substrate Effects: The SN2 reaction is highly sensitive to steric hindrance. Its rate is fastest for primary substrates (methyl > primary > secondary) and is generally not observed for tertiary substrates, which are too sterically crowded to allow for the required backside attack. masterorganicchemistry.commasterorganicchemistry.com

The SN1 Mechanism

In contrast, the SN1 mechanism is a stepwise process. The reaction is initiated by the slow, rate-determining departure of the leaving group, which forms a planar carbocation intermediate. youtube.comyoutube.com This intermediate is then rapidly captured by the intramolecular nitrogen nucleophile to close the ring. masterorganicchemistry.com

Key characteristics of the SN1 mechanism are:

Kinetics: The rate of the reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. It follows first-order kinetics. youtube.comyoutube.com

Stereochemistry: Because the carbocation intermediate is planar, the nucleophile can attack from either face. This leads to racemization, producing a mixture of enantiomers if the reaction occurs at a chiral center. youtube.com

Substrate Effects: The SN1 mechanism is favored for substrates that can form stable carbocations. Therefore, the reactivity trend is the opposite of the SN2 pathway: tertiary substrates react fastest, followed by secondary substrates. Primary and methyl substrates rarely react via an SN1 mechanism due to the high instability of the corresponding carbocations. masterorganicchemistry.com

Detailed Research Findings

The choice between an SN1 and SN2 mechanism for oxazolidinone formation via cyclization is dictated primarily by the structure of the precursor. Experimental and theoretical studies on analogous cyclization reactions allow for a clear distinction based on predictable outcomes.

The following table summarizes the defining characteristics that differentiate the two pathways in the context of intramolecular cyclization to form an oxazolidinone ring.

FeatureSN2 MechanismSN1 Mechanism
Mechanism Concerted, single step youtube.comStepwise, via carbocation intermediate masterorganicchemistry.com
Rate Law Rate = k[Substrate] (Second-order overall) masterorganicchemistry.comRate = k[Substrate] (First-order overall) youtube.com
Intermediate None (only a transition state) youtube.comCarbocation masterorganicchemistry.com
Substrate Preference Methyl > Primary > Secondary >> Tertiary masterorganicchemistry.comTertiary > Secondary >> Primary > Methyl masterorganicchemistry.com
Stereochemistry Inversion of configuration masterorganicchemistry.comRacemization youtube.com
Leaving Group Rate is sensitive to leaving group abilityRate is highly sensitive to leaving group ability
Solvent Effects Favored by polar aprotic solvents youtube.comFavored by polar protic solvents youtube.comyoutube.com

To further illustrate the practical implications, consider the hypothetical cyclization of two different chiral 2-chloroethyl carbamate precursors to their corresponding 4-substituted oxazolidinones. The experimental outcomes would be expected to differ significantly, as detailed in the table below.

PrecursorPredicted MechanismExpected Stereochemical OutcomeRelative Rate
(R)-1-phenylethyl N-(2-chloroethyl)carbamateSN2Inversion of configurationModerate
(R)-1-chloro-2-methylpropan-2-yl N-phenylcarbamateSN1RacemizationFast

In the first entry, the leaving group is on a primary carbon, which is sterically accessible. This strongly favors an SN2 mechanism, leading to a product with an inverted stereocenter. In the second entry, the leaving group is on a tertiary carbon. This position is sterically hindered, preventing an SN2 reaction, but it can form a stable tertiary carbocation, thus favoring a rapid SN1 reaction that results in a racemic product. masterorganicchemistry.commasterorganicchemistry.com These predictable outcomes allow chemists to design synthetic routes that yield the desired stereoisomer of a specific oxazolidinone.

Applications in Advanced Organic Synthesis As Building Blocks and Chiral Auxiliaries

Role in the Construction of Complex Heterocyclic Systems

The oxazolidine (B1195125) core of ethyl oxazolidine-2-carboxylate is a valuable synthon for creating more elaborate heterocyclic systems. Its inherent reactivity allows for transformations that modify or build upon the existing ring structure.

This compound serves as a key starting material for the synthesis of various substituted oxazolidines and oxazolidinones. The oxazolidin-2-one motif, in particular, is a core structure in numerous biologically active compounds and is a widely used chiral auxiliary in its own right. mdpi.com One efficient method to access these structures involves the ring expansion of aziridines. For instance, the reaction of an enantiomerically pure aziridine-2-carboxylic acid ethyl ester with reagents like methyl chloroformate can yield a 2-oxazolidinone-5-carboxylic acid ethyl ester with high yield and retention of configuration. nih.gov This transformation proceeds through a regioselective aziridine (B145994) ring-opening followed by an intramolecular cyclization. nih.gov

Similarly, functionalized oxazolines can be synthesized from related precursors. A notable method involves the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines, which generates ethoxycarbonylketenes that undergo an electrophilic ring expansion to produce ethyl 2-(oxazolin-2-yl)alkanoates in good to excellent yields under microwave heating. nih.gov This catalyst-free method highlights the versatility of using strained three-membered rings to construct five-membered heterocyclic systems like oxazolines. nih.gov

The oxazolidine ring, being a cyclic aminal ester, can undergo nucleophilic ring-opening reactions to generate N-functionalized α-aminoesters. This strategy is analogous to the well-established ring-opening of activated aziridine-2-carboxylates, which provides a common route to α- and β-amino acids. clockss.org In the case of this compound, cleavage of the C-O bond within the ring by a suitable nucleophile, followed by subsequent workup, would lead to the formation of an N-substituted serine ethyl ester derivative. The specific N-functionality would be determined by the group attached to the oxazolidine nitrogen. This approach allows the chiral information embedded in the oxazolidine ring to be transferred to the resulting acyclic amino ester product. The regioselective opening of the aziridine ring in N-(1-phenylethyl)aziridine-2-carboxylate esters with various nucleophiles or through catalytic hydrogenation serves as a strong precedent for this type of transformation. nih.gov

Utilization as Chiral Auxiliaries in Asymmetric Transformations

Perhaps the most prominent application of oxazolidine-derived structures is as chiral auxiliaries, a concept famously developed by David A. Evans. wikipedia.orgresearchgate.net By temporarily attaching the chiral oxazolidinone to a prochiral substrate, one can direct subsequent reactions to proceed with a high degree of stereocontrol. wikipedia.org The auxiliary is typically removed at a later stage to reveal the enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.com

N-Acylated oxazolidinones are exceptional substrates for diastereoselective alkylation reactions. sigmaaldrich.comrsc.org The process involves the deprotonation of the α-carbon of the acyl group to form a rigid Z-enolate, which is chelated to a metal cation (typically lithium or sodium). williams.edu The bulky substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (e.g., an alkyl halide) to the opposite face. wikipedia.orgwilliams.edu This results in the formation of one diastereomer in high preference over the other. williams.edu A wide range of electrophiles, including reactive allyl and benzyl (B1604629) halides, are suitable for this reaction, which consistently proceeds with a predictable stereochemical outcome. wikipedia.orgrsc.org

Substrate (N-Acyl Oxazolidinone)ElectrophileBaseProduct Diastereomeric RatioReference
N-Propionyl-4-benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂98:2 williams.edu
N-AcyloxazolidinoneAlkyl HalideLDAHigh wikipedia.org

This table summarizes typical results for the diastereoselective alkylation of N-acyloxazolidinones, demonstrating the high stereocontrol achieved.

The use of N-acyloxazolidinone chiral auxiliaries has been extensively applied to asymmetric aldol (B89426) reactions, one of the most powerful carbon-carbon bond-forming reactions in organic synthesis. researchgate.netresearchgate.net Boron enolates of N-acyloxazolidinones, generated using reagents like dibutylboron triflate and a tertiary amine, react with aldehydes via a highly ordered, chair-like Zimmerman-Traxler transition state. youtube.com The stereochemical outcome is dictated by the conformation of this transition state, which is influenced by the stereocenter on the chiral auxiliary. youtube.com This methodology allows for the synthesis of syn-aldol products with exceptional levels of diastereoselectivity. researchgate.net The power of this approach is demonstrated in numerous total syntheses of complex natural products where multiple stereocenters have been set using Evans' aldol methodology. wikipedia.org

N-Acyl OxazolidinoneAldehydeDiastereoselectivityEnantiomeric ExcessReference
N-(N-Boc-glycinyl)oxazolidinonep-Nitrobenzaldehyde3:1 (syn:anti)High researchgate.net
Chiral N-acyloxazolidinoneVariousHigh (typically syn)High wikipedia.orgresearchgate.net

This table illustrates the effectiveness of oxazolidinone auxiliaries in directing the stereochemical outcome of aldol reactions.

Asymmetric hydroaminomethylation is a highly atom-economical process that converts alkenes into chiral amines in a single step using syngas and an amine. The key to achieving enantioselectivity in this rhodium-catalyzed reaction is the use of chiral ligands. acs.orgsbcat.org While significant progress has been made using chiral phosphorus ligands, such as phosphite-phosphoramidites and diphosphines, to achieve high yields and enantioselectivities (up to 99% ee), the application of oxazolidinone-based chiral auxiliaries in this specific transformation is not extensively documented in the literature. acs.orgsbcat.orgrsc.org The reaction typically relies on a chiral catalyst rather than a substrate-bound auxiliary. acs.org

Similarly, asymmetric cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful methods for forming carbon-carbon bonds. These reactions often employ chiral ligands, like bis(oxazolines) (a related heterocycle) in nickel-catalyzed Negishi couplings, to induce asymmetry. mit.edu While oxazolidinones are established as potent chiral auxiliaries in enolate-based transformations, their role in directing stereoselectivity in these catalytic cross-coupling cycles is less common. The stereochemical control is typically exerted by a chiral ligand coordinated to the metal center throughout the catalytic cycle.

Intermediate in the Synthesis of Scaffolds for Chemical Research

This compound and its derivatives serve as versatile building blocks in the synthesis of complex molecular scaffolds, particularly in the creation of novel heterocyclic systems. The inherent reactivity of the oxazolidine ring, coupled with the functionality of the carboxylate group, allows for a variety of chemical transformations leading to diverse and structurally interesting molecules for chemical research.

One notable application involves the use of a substituted this compound derivative in the synthesis of a penam (B1241934) analogue. Penams are a class of β-lactam antibiotics, and the development of new analogues is a continuous effort in medicinal chemistry. In a key study, ethyl 2-diazo-3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropionate was used as a precursor to generate a bicyclic β-lactam scaffold. rsc.org

The synthesis proceeds via the ultraviolet irradiation of the diazo compound, leading to the formation of ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate. This bicyclic system represents a significant structural scaffold, which can then be further modified. rsc.org The reactivity of this penam analogue allows for its use as an intermediate in the generation of other complex structures.

For instance, the β-lactam ring of this scaffold is susceptible to cleavage by nucleophiles. Treatment with benzylamine (B48309) results in the opening of the four-membered ring to yield a benzylamide derivative. This reaction demonstrates the utility of the bicyclic scaffold as a precursor for linear, functionalized molecules. rsc.org

Furthermore, the penam analogue can undergo rearrangement to form a larger macrocyclic scaffold. When dissolved in carbon tetrachloride, the compound is converted into a 14-membered ring dilactone. rsc.org This transformation highlights the potential of using this compound derivatives to access macrocyclic structures, which are of significant interest in various areas of chemical research, including host-guest chemistry and the development of new therapeutic agents.

The following tables summarize the synthesis of the initial bicyclic scaffold and its subsequent transformations into new chemical frameworks.

Table 1: Synthesis of Bicyclic Penam Analogue

Starting MaterialReaction ConditionProduct
Ethyl 2-diazo-3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropionateUV irradiationEthyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylate

Table 2: Transformations of the Bicyclic Penam Analogue

Starting ScaffoldReagent/ConditionResulting ScaffoldType of Transformation
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylateBenzylamineBenzylamide derivativeNucleophilic ring-opening
Ethyl 2,2-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-6-carboxylateCarbon tetrachloride (solution)14-membered ring dilactoneRearrangement

These examples underscore the role of this compound derivatives as valuable intermediates in the construction of diverse and complex chemical scaffolds for research purposes.

Computational and Theoretical Chemistry Studies of Ethyl Oxazolidine 2 Carboxylate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations model the electronic energy of a system based on its electron density, providing a comprehensive understanding of its chemical nature. nih.gov For complex heterocyclic systems like oxazolidines, DFT methods such as B3LYP with various basis sets (e.g., 6-311G++) are employed to optimize molecular geometry and calculate a wide range of properties. nih.gov

Frontier Molecular Orbital (FMO) theory is pivotal for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. nih.govmdpi.com

In a detailed DFT study on a complex molecule containing the 2-oxo-1,3-oxazolidine ring, the HOMO-LUMO energy gap was calculated to be 4.2907 eV. nih.gov This substantial energy gap classifies the molecule as a hard material, indicating its relatively high stability. nih.gov The distribution of these orbitals is also revealing: the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient areas, indicating the primary sites for nucleophilic and electrophilic attack, respectively.

Table 1: Frontier Molecular Orbital Properties for a Representative Oxazolidinone-Containing Compound

Parameter Value (eV) Description
EHOMO - Energy of the Highest Occupied Molecular Orbital
ELUMO - Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.2907 Indicates high stability and low chemical reactivity. nih.gov
Ionization Potential (IP) - Energy required to remove an electron

Note: Specific HOMO and LUMO energy values were not provided in the source; only the gap was reported. Data is from a DFT/B3LYP/6–311 G++(d,p) calculation on 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential values. Red regions signify negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. mdpi.com

For molecules containing the oxazolidine (B1195125) ring, MEP analysis reveals distinct reactive sites. nih.gov In a study of a related oxazolidinone derivative, the negative potential (red areas) was concentrated around the oxygen atoms of the carboxylate and oxo groups, identifying them as the primary sites for electrophilic interaction. nih.gov The hydrogen atoms, in contrast, would exhibit positive potential (blue areas), marking them as sites for nucleophilic interaction. nih.gov This detailed mapping provides a clear, visual guide to the molecule's chemical reactivity. nih.gov

Mulliken population analysis is a method for calculating partial atomic charges, which offers insights into the electronic structure and local reactivity of a molecule. researchgate.net While sensitive to the choice of basis set, this analysis helps identify charge distribution and its influence on molecular properties like the dipole moment. researchgate.netscirp.org The calculated charges indicate which atoms are electron donors (more negative) and which are electron acceptors (more positive). sciforum.net

In the structure of ethyl oxazolidine-2-carboxylate, a Mulliken analysis would be expected to show a significant negative charge on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atom of the carbonyl group (C=O) would exhibit a notable positive charge, making it a primary site for nucleophilic attack. This information is crucial for understanding bond polarities and predicting how the molecule will interact with other reagents.

Table 2: Expected Mulliken Charge Distribution and Local Reactivity in this compound

Atom/Group Expected Partial Charge Implied Reactivity
Carbonyl Oxygen (C=O ) Negative Site for electrophilic attack and hydrogen bonding
Ring Oxygen (-O-) Negative Site for electrophilic attack
Ring Nitrogen (-NH-) Negative Nucleophilic and basic site
Carbonyl Carbon (C =O) Positive Primary site for nucleophilic attack

Mechanistic Probing through Computational Modeling

Computational modeling is an indispensable tool for investigating reaction mechanisms, allowing for the exploration of transient structures like transition states and reactive intermediates that are often impossible to observe experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the geometry of transition states—the highest energy point along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔG‡), a key determinant of the reaction rate. DFT calculations have been used to determine these barriers for various reactions involving heterocyclic ring formation. For instance, in a study of acid-catalyzed cyclization to form triazolidinones, a related five-membered ring system, the activation barrier was calculated to be relatively low, around 16 kcal/mol. acs.org Similarly, the rate-determining step in an N-heterocyclic carbene-catalyzed reaction was found to have an energy barrier of 16.9 kcal/mol. marmara.edu.tr These values provide quantitative insight into the feasibility and kinetics of proposed reaction pathways.

When a reaction can proceed through multiple routes to yield different products, DFT calculations can be used to compare the energy profiles of these competing pathways. This analysis is crucial for predicting and explaining product selectivity. For example, in the synthesis of oxazole (B20620) rings, DFT has been used to elucidate why a 5-endo-trig cyclization is preferred over a competing 6-exo-trig pathway. nih.gov

A proposed mechanism for the synthesis of related ethyl (oxazolin-2-yl)alkanoates involves the formation of an ethyl (oxazolidin-2-ylidene)alkanoate intermediate. nih.gov This intermediate can then isomerize to the more stable final product. nih.gov Computational modeling could compare the energy barriers for the formation of this intermediate versus other potential pathways, thereby confirming the most likely reaction mechanism and explaining the observed product distribution. By calculating the energies of all intermediates and transition states, a complete and predictive picture of the reaction landscape can be constructed.

Intermolecular Interactions and Crystal Packing Analysis

Following extensive research, detailed computational and theoretical studies focusing specifically on the intermolecular interactions and crystal packing of this compound are not available in the current body of scientific literature. While research exists for structurally related compounds, the explicit analysis of this compound through methods such as Hirshfeld surface analysis and detailed examination of its crystal structure for hydrogen bonding and π-π interactions has not been published.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

There are no published studies that have employed Hirshfeld surface analysis and the corresponding two-dimensional fingerprint plots to investigate the intermolecular contacts of this compound. This type of analysis is crucial for quantifying the nature and extent of different intermolecular interactions within a crystal lattice, but such data is absent for this specific compound.

Derivatives and Structure Reactivity Relationships of Ethyl Oxazolidine 2 Carboxylate

Synthesis and Reactivity of Functionalized Ethyl Oxazolidine-2-carboxylate DerivativesCurrent time information in Bangalore, IN.marmara.edu.tr

The functionalization of the this compound ring is a key strategy for creating novel molecular architectures. Methods have been developed to introduce halogens, alkoxy groups, and various N-substituents, expanding the synthetic utility of this heterocyclic system.

The synthesis of halogenated oxazole (B20620) derivatives can be achieved through regiocontrolled halogenation reactions. For instance, ethyl 2-chlorooxazole-4-carboxylate serves as a versatile intermediate for creating a variety of substituted oxazoles through sequences involving palladium-catalyzed coupling reactions. nih.gov While this applies to the related oxazole structure, similar principles can be envisioned for introducing halogens onto the saturated oxazolidine (B1195125) ring, often starting from precursors that can undergo cyclization.

Alkoxy-substituted derivatives are also of interest. The synthesis of ethyl 2-(oxazolin-2-yl)alkanoates can be accomplished via the reaction of alkyl 2-diazo-3-oxoalkanoates, which generate alkoxycarbonylketenes. d-nb.infonih.gov These ketenes then undergo an electrophilic ring expansion with aziridines to yield the target oxazoline (B21484) derivatives. d-nb.infonih.gov

A variety of N-substituted oxazolidine carboxylates can be synthesized through several routes. One notable method involves the stereospecific reaction of (S)-2-phenylglycinol, ethyl glyoxylate, formaldehyde (B43269), and benzotriazole (B28993) to form ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate. researchgate.net This intermediate allows for the benzotriazolyl group to be replaced by various nucleophiles, yielding a range of N-functionalized amino esters. researchgate.net

The reaction of this benzotriazole-containing precursor with different nucleophiles demonstrates its utility in creating diverse N-substituted derivatives. For example, reactions with silyl (B83357) enol ethers and organozinc reagents lead to the introduction of ketone, ester, and phenyl groups at the N-methyl position. researchgate.net An iron-catalyzed synthesis of N-aryl oxazolidines has also been developed, involving the reaction of aryl hydroxylamines with allyl alcohols in the presence of formaldehyde. nih.gov

Below is a table summarizing the synthesis of various N-substituted ethyl 4-phenyloxazolidine-2-carboxylates from the N-(benzotriazol-1-yl)methyl derivative. researchgate.net

NucleophileN-SubstituentProductYield (%)
(β-Methylallyl)trimethylsilane3-(But-3-en-2-yl)3b69
Vinyl trimethylsilyl (B98337) ether (R=Ph)3-(3-Oxo-3-phenylpropyl)3c-
Vinyl trimethylsilyl ether (R=Me)3-(3-Oxobutyl)3d-
Phenylzinc bromide3-Benzyl557
Triethoxyphosphine3-(Diethoxyphosphoryl)methyl478
Data sourced from J. CHEM. RESEARCH (S), 1999. researchgate.net

Stereochemical Features and Conformational Analysisrsc.org

The three-dimensional structure of the oxazolidine ring is crucial in determining its reactivity. The conformation is significantly influenced by the nature and position of substituents on the ring.

The five-membered oxazolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric and torsional strain. mdpi.com The specific conformation is highly dependent on the substituents present. For example, in chiral oxazolidinone derivatives prepared from L-alanine and pivalaldehyde, the five-membered rings were found to adopt various conformations, including envelope shapes where either a carbon or an oxygen atom acts as the "flap". mdpi.com

The degree of non-planarity can be quantified using Cremer-Pople puckering parameters. In one study on a chiral oxazolidinone, the ring adopted a shallow envelope conformation with the C3 atom as the flap, deviating by 0.124 (3) Å from the plane formed by the other four atoms, with puckering parameters Q(2) = 0.077 (2) Å and φ(2) = 320.9 (15)°. mdpi.com In another molecule within the same study, the ring was also an envelope, but with the O22 atom as the flap, deviating by -0.129 (4) Å from the plane of the other four atoms. mdpi.com These findings in related oxazolidinone systems highlight how substituent placement dictates the precise ring pucker. mdpi.com

Dihedral angles within the oxazolidine ring provide a detailed picture of its conformation. Studies on the related 2-oxazoline ring system have investigated its planarity, with some research suggesting a nonplanar equilibrium conformation with a low barrier to ring planarity. acs.orgacs.org For substituted oxazolidinones, X-ray crystallography has provided precise dihedral (torsion) angles. mdpi.com

The planarity of the ring is a critical factor. For the related 2-oxazoline, a potential function was determined to be V(z) = 38.8(z⁴ – 0.65z²) cm⁻¹, which predicts a nonplanar ring equilibrium conformation with a small barrier to planarity of 49(8) J/mol. acs.orgacs.org In a series of chiral oxazolidinones, the dihedral angle between the five-membered ring and an attached phenyl ring varied significantly between different crystalline forms, measuring 36.61 (16)° in one case and 72.32 (15)° in another, demonstrating the conformational flexibility influenced by crystal packing and substitution. mdpi.com

The table below shows conformational data for different chiral oxazolidinone derivatives, illustrating the impact of substitution on ring geometry. mdpi.com

CompoundRing ConformationFlap AtomPuckering Amplitude Q(2) (Å)Puckering Phase φ(2) (°)
(I)Shallow EnvelopeC30.077 (2)320.9 (15)
(III) - Molecule 1TwistC1-O2 bond0.090 (3)344 (2)
(III) - Molecule 2EnvelopeO220.085 (3)5 (2)
Data sourced from MDPI, 2022. mdpi.com

Structure-Reactivity Correlations in Synthetic TransformationsCurrent time information in Bangalore, IN.acs.orgacs.org

The relationship between the structure of this compound derivatives and their reactivity is fundamental to their application in synthesis. Stereochemistry and electronic effects of substituents often govern the outcome of chemical reactions.

For instance, the synthesis of N-substituted oxazolidines from ethyl (2S,4S)-N-(benzotriazol-1-yl)methyl-4-phenyloxazolidine-2-carboxylate proceeds via regiospecific substitution, where the benzotriazolyl group acts as a good leaving group, facilitating attack by various nucleophiles. researchgate.net The stereochemistry of the starting material, with its defined (2S,4S) configuration, directs the formation of chiral N-substituted products. researchgate.net

The conformation of the ring can also influence reactivity by controlling the trajectory of approaching reagents. A non-planar, puckered conformation can create distinct steric environments on the two faces of the ring, leading to diastereoselective transformations. While direct studies on this compound are limited, principles from related thiazolidine (B150603) chemistry show that N-protection of thiazolidine-4-carboxylic acid can prevent epimerization at the C-2 position, indicating that the substituent on the nitrogen atom can lock the ring conformation and control the stereochemical outcome of reactions. researchgate.net

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical assignment of ethyl oxazolidine-2-carboxylate and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of this compound derivatives, characteristic signals confirm the presence of the ethyl ester group, typically observed as a quartet around 4.01-4.52 ppm (for the -OCH₂- protons) and a triplet around 1.07-1.31 ppm (for the -CH₃ protons). rsc.org Protons on the oxazolidine (B1195125) ring exhibit distinct chemical shifts that are highly sensitive to their stereochemical environment. For instance, the proton at the C2 position often appears as a singlet around 5.15-5.27 ppm. rsc.org The diastereotopic protons of the methylene (B1212753) group within the ring and the protons on substituted moieties provide further structural information. The coupling constants between adjacent protons are critical for determining the relative stereochemistry of substituents on the oxazolidine ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms. The carbonyl carbon of the ester group typically resonates around 165.8-174.5 ppm. rsc.org The carbons of the oxazolidine ring also have characteristic shifts that can be used to confirm the ring structure. The specific chemical shifts can vary depending on the substituents attached to the oxazolidine ring. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for an this compound Derivative

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H9.21brsNH
¹H7.76brsNH
¹H7.34-7.24mAromatic-H
¹H5.17sC2-H
¹H4.01-3.96q-OCH₂-
¹H2.26s-CH₃
¹H1.11-1.07t-CH₃ (ethyl)
¹³C165.8-C=O (ester)
¹³C152.6-C=O (ring)
¹³C148.7, 145.3, 128.8, 127.7-Aromatic-C
¹³C99.7-C2
¹³C59.6--OCH₂-
¹³C54.4-Ring C
¹³C18.2--CH₃
¹³C14.5--CH₃ (ethyl)

Data adapted from a representative ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) confirms the molecular weight. For instance, a derivative of this compound showed a molecular ion peak at m/z 260. rsc.org

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include the cleavage of the C-O bond next to the carbonyl group, leading to the loss of the alkoxy group (-OR). libretexts.org For this compound, this would correspond to the loss of the ethoxy group (-OCH₂CH₃). The stability of the oxazolidine ring influences the fragmentation pattern, and characteristic losses can help to identify the core structure. nist.gov Tandem mass spectrometry (MS/MS) can be employed for more detailed structural elucidation by isolating a specific fragment ion and inducing further fragmentation. nih.govresearchgate.net

Chromatographic Techniques for Enantiomeric Excess Determination

The biological activity of chiral molecules like this compound can be highly dependent on their stereochemistry. Therefore, determining the enantiomeric excess (ee) is crucial. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. heraldopenaccess.usnih.gov

High-Performance Liquid Chromatography (HPLC) on Chiral Columns

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying the enantiomers of this compound. nih.govnih.gov Chiral columns are packed with a stationary phase that can stereoselectively interact with the enantiomers, leading to different retention times.

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used and have shown effectiveness in resolving a wide range of chiral compounds. mdpi.com The separation is influenced by the mobile phase composition, flow rate, and column temperature. By carefully optimizing these parameters, baseline separation of the enantiomers can be achieved, allowing for the accurate determination of the enantiomeric excess by comparing the peak areas of the two enantiomers. nih.gov

Table 2: Parameters for Chiral HPLC Separation

Parameter Condition Purpose
Column Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak AD)Enantioselective interaction
Mobile Phase Hexane/Isopropanol, Acetonitrile/WaterElution and separation of enantiomers
Flow Rate Typically 0.5 - 1.5 mL/minAffects resolution and analysis time
Detector UV, Circular Dichroism (CD)Detection and quantification of enantiomers
Temperature Controlled, often ambient to 40°CInfluences retention and selectivity

This table presents typical parameters that are optimized for chiral HPLC methods. mdpi.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of an this compound derivative, a detailed electron density map can be generated. This map reveals the precise positions of all atoms in the crystal lattice, confirming the molecular connectivity and providing accurate bond lengths and angles.

For chiral molecules, X-ray crystallography can unambiguously establish the absolute stereochemistry of each stereocenter. nih.gov This is crucial for understanding the structure-activity relationship of different enantiomers. The solid-state structure also provides insights into intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

In-situ Spectroscopy for Real-time Reaction Monitoring

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights and facilitating reaction optimization. nih.gov Techniques like Raman and infrared (IR) spectroscopy can be integrated into reaction vessels or flow reactors to track the concentration of reactants, intermediates, and products over time. nih.gov

For the synthesis of this compound, in-situ spectroscopy can be used to monitor the progress of the cyclization reaction. acs.org By observing the appearance of characteristic vibrational bands of the oxazolidine ring and the disappearance of reactant signals, the reaction kinetics can be determined. This real-time data allows for precise control over reaction parameters to maximize yield and purity. Furthermore, continuous monitoring can help to identify and characterize transient intermediates, providing a deeper understanding of the reaction mechanism. nih.gov

Q & A

Q. What are the standard synthetic protocols for Ethyl oxazolidine-2-carboxylate derivatives in academic settings?

this compound derivatives are typically synthesized via multi-component reactions involving titanium-based catalysts and chiral ligands. For example, a general procedure involves dissolving Ti(O-i-Pr)₄ and a chiral binaphthalene ligand in toluene, followed by sequential addition of aniline, ethyl glyoxalate, and epoxide under controlled temperatures (−40°C). The reaction mixture is purified via silica gel chromatography, yielding products with enantiomeric excess (ee) determined by HPLC analysis using chiral columns (e.g., Chiralcel OD-H) . Key parameters include catalyst loading (0.05–0.10 mmol), solvent choice (toluene), and reaction duration (up to 4 days).

Q. Which characterization techniques are essential for confirming the identity and purity of this compound derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify structural integrity. For example, Ethyl 5-(chloromethyl)-3-(4-methoxyphenyl)oxazolidine-2-carboxylate exhibits distinct proton signals at δ 5.42 (s, 1H, oxazolidine ring) and δ 3.78–3.72 (m, 5H, methoxy and ester groups) .
  • HPLC with Chiral Columns : Enantiomeric excess is quantified using mobile phases like n-hexane/isopropanol (95:5) at flow rates of 0.5–1.0 mL/min, with UV detection at 254 nm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₄H₁₈ClNO₄ requires m/z 299.0924; observed 299.0937) .

Q. How can researchers design experiments to ensure reproducibility of this compound syntheses?

Reproducibility requires:

  • Detailed Experimental Documentation : Include catalyst preparation (e.g., ligand stirring time: 2 hours), stoichiometry (e.g., 1.1 mmol aniline per 1.0 mmol ethyl glyoxalate), and temperature control (±0.5°C accuracy) .
  • Standardized Purification : Use consistent silica gel mesh sizes and solvent ratios (e.g., 1:5 ethyl acetate/petroleum ether) .
  • Data Reporting : Follow guidelines from journals like Beilstein Journal of Organic Chemistry, which mandate inclusion of raw NMR/HPLC data in supplementary materials .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in asymmetric syntheses of this compound derivatives?

  • Chiral Ligand Screening : Binaphthalene-derived ligands (e.g., 4c in ) influence stereochemical outcomes. Testing ligands with varying steric/electronic profiles can improve ee .
  • Solvent Effects : Polar aprotic solvents (e.g., toluene) enhance catalyst-substrate interactions, while low temperatures (−40°C) reduce racemization .
  • Kinetic Resolution : Monitoring reaction progress via HPLC allows termination at peak ee (e.g., 61.1% ee achieved at specific timepoints) .

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound derivatives?

Density Functional Theory (DFT) calculations with hybrid functionals (e.g., B3LYP) model thermochemical properties such as bond dissociation energies and transition states. For example, exact-exchange terms in functionals improve accuracy for atomization energies (average deviation: 2.4 kcal/mol) . Researchers can apply these methods to predict regioselectivity in epoxide ring-opening steps or steric clashes in chiral intermediates.

Q. How should researchers resolve contradictions between experimental data (e.g., NMR vs. HPLC results)?

  • Cross-Validation : Compare NMR integration ratios with HPLC peak areas to detect impurities or diastereomers.
  • Error Analysis : Quantify uncertainties in HPLC retention times (±0.1 min) and NMR signal overlaps .
  • Supplementary Techniques : Use X-ray crystallography (via SHELX software) or IR spectroscopy to confirm structural assignments .

Q. What challenges arise in crystallographic studies of this compound derivatives, and how are they addressed?

  • Crystal Quality : Poor crystal growth due to low melting points can be mitigated by slow evaporation in non-polar solvents.
  • Data Refinement : SHELXL software handles twinning or disorder common in flexible oxazolidine rings .
  • Thermal Parameters : Anisotropic refinement improves accuracy for light atoms (e.g., oxygen in ester groups) .

Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ValueImpact on Yield/ee
Catalyst (Ti(O-i-Pr)₄)0.05 mmolIncreases reaction rate
Chiral Ligand (4c)0.10 mmolEnhances ee (up to 61%)
Temperature−40°CReduces side reactions
Reaction Time4 daysMaximizes conversion

Table 2. HPLC Conditions for Enantiomeric Excess Determination

Column TypeMobile PhaseFlow RateRetention Times (min)
Chiralcel OD-Hn-Hexane/isopropanol (95:5)0.5 mL/min8.92 (major), 10.40 (minor)
Chiralcel OD-Hn-Hexane/isopropanol (95:5)1.0 mL/min12.13 (major), 8.09 (minor)

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